4-Aminoindolin-7-ol
Description
4-Aminoindolin-7-ol is a substituted indoline derivative characterized by an amino (-NH₂) group at the 4-position and a hydroxyl (-OH) group at the 7-position of the indoline scaffold. Indoline derivatives are bicyclic structures comprising a benzene ring fused to a five-membered nitrogen-containing ring.
Properties
CAS No. |
121545-81-1 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-amino-2,3-dihydro-1H-indol-7-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-2,10-11H,3-4,9H2 |
InChI Key |
OCHAQTCASLOPQY-UHFFFAOYSA-N |
SMILES |
C1CNC2=C(C=CC(=C21)N)O |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)N)O |
Synonyms |
1H-Indol-7-ol,4-amino-2,3-dihydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
While specific data on 4-Aminoindolin-7-ol are absent, comparisons can be drawn with structurally related indole/indoline derivatives from the evidence. Key compounds include:
Table 1: Structural Features of Compared Compounds
Key Comparisons:
a. Substituent Effects on Reactivity and Solubility
- 4-Iodo-6-Methyl-7-azaindole: The iodine atom introduces steric bulk and electrophilicity, contrasting with the nucleophilic -NH₂ in this compound. The azaindole scaffold (nitrogen substitution) may alter aromaticity and binding affinity in biological systems .
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